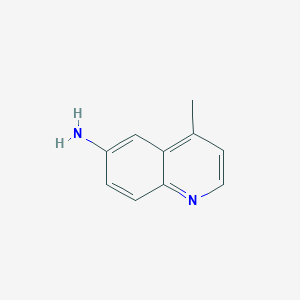

4-Methyl-6-quinolinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-methylquinolin-6-amine |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,11H2,1H3 |

InChI Key |

XBEXGDZXQLPQCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)N |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 6 Quinolinamine and Its Analogs

Vibrational Spectroscopy Studies for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "molecular fingerprint" of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Quinoline (B57606) Derivatives

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of quinoline derivatives. The analysis of FT-IR spectra allows for the assignment of specific frequencies to various functional groups within the molecule.

For quinoline derivatives, the stretching vibrations of the C-H groups in the quinoline ring are typically observed in the range of 3087–2852 cm⁻¹ in experimental spectra. mdpi.com The C-C and C-H stretching vibrations of the 5,8-quinolinedione (B78156) and quinoline rings are found in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com Furthermore, C-N stretching vibrations in the quinoline moiety are generally observed between 1325–1314 cm⁻¹. mdpi.com

In a study of 4-amino-2-methylquinoline, the FTIR spectrum was recorded in the solid phase, providing valuable data for vibrational assignments. researchgate.net The analysis of such spectra, often supported by theoretical calculations, helps in understanding the influence of substituents like methyl and amino groups on the skeletal modes of the quinoline ring. nih.gov For instance, in 7-amino-2,4,8-trimethylquinoline, the amino group is identified by an infrared absorption band at 3340 cm⁻¹. sbq.org.br

The position of substituents can significantly influence the FT-IR spectrum. For example, in 5,8-quinolinedione derivatives, the presence of an amine group at the C-6 position results in a single peak in the carbonyl region (1700–1650 cm⁻¹), whereas a 7-amine substituent leads to two separate peaks. mdpi.com This distinction is crucial for the structural elucidation of different isomers.

Table 1: Characteristic FT-IR Vibrational Frequencies for Quinoline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C-H Stretching (Quinoline Ring) | 3087–2852 | mdpi.com |

| Amino Group (N-H) | ~3340 | sbq.org.br |

| C=O Stretching (in diones) | 1700–1650 | mdpi.com |

| C-C Stretching (Quinoline Ring) | 1617–1507 | mdpi.com |

| C-H Stretching (Quinoline Ring) | 1473–1374 | mdpi.com |

| C-N Stretching (Quinoline Ring) | 1325–1314 | mdpi.com |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations of Methylquinolines and Aminoquinolines

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique has been successfully applied to study various methylquinolines and aminoquinolines. tubitak.gov.tr

In the analysis of 4-amino-2-methylquinoline, both FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations to achieve complete and accurate vibrational assignments. nih.gov This combined approach allows for a more robust understanding of the molecular vibrations. Studies on various methyl-substituted quinolines have utilized Raman spectroscopy to analyze their vibrational data. tubitak.gov.tr

The development of FT-Raman spectroscopy has made it a more practical and accessible method for chemical analysis, overcoming previous limitations of the technique. pageplace.de Handheld FT-Raman spectrometers are now even used for the non-destructive analysis of various chemical substances. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR Characterization of Quinoline Derivatives

¹H NMR spectroscopy provides valuable information about the chemical environment of each hydrogen atom in a molecule. uncw.edu The chemical shifts of protons in quinoline derivatives are influenced by the electronic effects of substituents and intermolecular interactions. uncw.eduuncw.edu

Studies have shown that the chemical shifts of non-exchangeable hydrogens in quinolines can be concentration-dependent, which is attributed to π-π stacking interactions between the quinoline rings. uncw.eduuncw.edu This self-association is a key feature of quinoline derivatives in solution. oup.com

For substituted quinolines, the position of the substituent significantly affects the chemical shifts of the aromatic protons. For example, in 7-amino-2,4,8-trimethylquinoline, two aromatic hydrogen doublets at 6.5 and 7.1 ppm are indicative of the amino group being attached at the 7-position. sbq.org.br In another example, the ¹H NMR spectrum of 7-amino-4-ethoxy-3-carboxymethyl-2-trifluoromethylquinoline shows a broad signal for the 7-amino protons. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Quinoline Derivatives

Carbon-13 (¹³C) NMR Analysis of Quinoline Derivatives

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Theoretical and experimental studies of ¹³C NMR chemical shifts are crucial for the structural assignment of quinoline derivatives. tsijournals.com

The introduction of substituents such as methyl groups causes a deshielding effect on the carbons to which they are attached. sbq.org.br For instance, in 2,4,8-trimethylquinoline, carbons 2, 4, and 8 show a deshielding effect compared to the parent quinoline. sbq.org.br Conversely, the introduction of a nitro group at carbon 7 leads to a significant deshielding of C-7 and a shielding of the adjacent carbons C-6 and C-8. sbq.org.br

The chemical shifts of carbons in the quinoline ring are also influenced by the electronic nature of the substituents. Theoretical calculations at the GIAO HF/6-31++G(d,p) level of theory have been used to predict ¹³C chemical shifts for various quinoline pharmaceutical derivatives, showing good correlation with experimental data. tsijournals.comtsijournals.com

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Quinoline Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

For 4-Methyl-6-quinolinamine, the predicted monoisotopic mass is 158.0844 Da. uni.lu The mass spectrum of its isomer, 4-methyl-8-quinolinamine, shows a top peak at m/z 158, corresponding to the molecular ion. nih.gov

The fragmentation of quinoline derivatives upon electron impact provides significant structural information. A common fragmentation pathway for quinoline itself is the loss of a molecule of hydrogen cyanide (HCN), resulting in a loss of 27 mass units. mcmaster.ca For substituted quinolines, the fragmentation patterns are influenced by the nature and position of the substituents. For example, methoxyquinolines exhibit complex fragmentation, including the loss of a methyl radical (CH₃) or a molecule of formaldehyde (B43269) (CH₂O). cdnsciencepub.com The fragmentation of the molecular ion of pentane, as an example of an organic compound, results in characteristic peaks at m/z values corresponding to the loss of different alkyl fragments. libretexts.org

The analysis of the mass spectrum of 4-methylquinoline (B147181) shows a molecular ion peak at m/z 143. nist.gov The fragmentation of 8-methoxyquinoline (B1362559) is particularly interesting as it involves the loss of all three methyl hydrogens. cdnsciencepub.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 159.09168 | 131.1 |

| [M+Na]⁺ | 181.07362 | 140.8 |

| [M-H]⁻ | 157.07712 | 134.5 |

| [M+NH₄]⁺ | 176.11822 | 151.8 |

| [M+K]⁺ | 197.04756 | 137.2 |

| Data sourced from PubChemLite. uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like quinoline derivatives. mdpi.com It allows for the determination of molecular weight and can provide structural information through fragmentation analysis. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer.

For quinoline derivatives, ESI-MS typically results in the formation of protonated molecules, [M+H]⁺. nih.govresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal key structural features. For instance, the fragmentation of the quinoline ring itself can confirm the core structure, while the loss of substituents can help to identify their nature and position. nih.gov In the analysis of quinolinylaminophosphonate complexes, ESI-MS has been used to study their fragmentation pathways, revealing the lability of certain bonds and the stability of resulting fragment ions. researchgate.net

The sensitivity of ESI-MS also makes it a valuable tool for detecting and identifying quinoline alkaloids and their metabolites in complex biological matrices, such as honey or bodily fluids. nih.govscispace.com For example, HPLC coupled with ESI-MS has been successfully employed to identify kynurenic acid and its derivatives in various types of honey. nih.gov

| Compound Type | Ionization Mode | Observed Ions | Application |

| Quinoline Derivatives | Positive ESI | [M+H]⁺ | Molecular weight determination, structural elucidation |

| Quinolinylaminophosphonate Complexes | Positive ESI | [M+Na]⁺ and fragment ions | Fragmentation pathway analysis |

| Quinoline Alkaloids in Honey | Positive ESI | [M+H]⁺ | Identification and quantification in complex mixtures |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the determination of the elemental composition of a molecule. measurlabs.combioanalysis-zone.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For novel substituted quinolines, HR-MS is an indispensable tool for confirming their identity. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed structure, with a small mass error providing strong evidence for the correct composition. nih.govmdpi.comacs.orgmdpi.comnih.gov For instance, in the characterization of newly synthesized quinoline-2-carboxamides and naphthalene-2-carboxamides, HR-MS was used to confirm the elemental composition of the target compounds. mdpi.com Similarly, the structures of various trisubstituted benzo[h]quinolines were confirmed using HR-MS, with the found mass values closely matching the calculated values. mdpi.com

| Compound | Calculated m/z | Found m/z | Reference |

| 3-tert-Butyl-6-(N,N-dimethylamino)quinoline | 266.1909 [M+H]⁺ | 266.1907 | nih.gov |

| N-Dodecylquinoline-2-carboxamide | 215.1179 [M+H]⁺ | 215.1139 | mdpi.com |

| 8-Fluoro-5-nitroquinoline-3-carbonitrile | 250.9615 [M+H]⁺ | 250.9614 | acs.org |

| 4-(Dichloromethyl)-3-nitro-2-(phenylthio)benzo[h]quinoline | 413.9991 [M]⁺ | 413.9996 | mdpi.com |

Thermospray Liquid Chromatography-Mass Spectrometry for Metabolite Identification in Related 8-Aminoquinolines

Thermospray Liquid Chromatography-Mass Spectrometry (TSP-LC-MS) is another technique that has proven valuable for the analysis of non-volatile and thermally unstable compounds, such as drug metabolites. acs.org In the context of quinoline-based drugs, particularly 8-aminoquinolines, TSP-LC-MS has been instrumental in identifying metabolites in biological samples. tandfonline.com

A study on the disposition of an antileishmanial 8-aminoquinoline (B160924) drug in a perfused rat liver utilized TSP-LC-MS to identify various metabolites in the bile. tandfonline.comresearchgate.net The analysis of untreated and enzyme-treated bile samples allowed for the identification of the parent drug, as well as several glucuronide and sulfate (B86663) conjugates. tandfonline.comresearchgate.net The TSP-LC-MS spectra of the authentic synthetic metabolites typically showed a protonated molecular ion as the base peak with minimal fragmentation, which facilitated their identification in the complex biological matrix. tandfonline.com This technique has also been applied to identify glucuronide metabolites of other drugs, demonstrating its utility in metabolic studies. researchgate.net

| Sample | Identified Compounds | Technique |

| Rat Bile (perfused with 8-aminoquinoline drug) | Parent drug, desethyl metabolite, glucuronide and sulfate conjugates | TSP-LC-MS |

| Untreated and enzyme-treated bile | Parent drug and various metabolites | TSP-LC-MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Quinoline Scaffolds

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within molecules. beilstein-journals.orgbeilstein-journals.org The quinoline scaffold exhibits characteristic absorption bands in the UV region, which arise from π → π* transitions within the aromatic system. beilstein-journals.orgbeilstein-journals.org The position and intensity of these bands can be significantly influenced by the nature and position of substituents on the quinoline ring. beilstein-journals.orgaanda.org

For instance, studies on trifluoromethylated quinoline-phenol Schiff bases have shown electronic transitions in the 250–500 nm range. beilstein-journals.org Transitions in the ultraviolet region are attributed to π → π* transitions of the heterocyclic ring, while those above 350 nm are assigned to n → π* transitions associated with the imine moiety, leading to intramolecular charge transfer (ICT). beilstein-journals.org

The protonation of the quinoline nitrogen leads to a hypsochromic (blue) shift of the absorption maxima. bas.bg In the case of 4-methylquinolinium hydrogensquarate, the neutral form shows absorption bands in the 265–315 nm range, whereas the protonated form exhibits maxima at shorter wavelengths (238 nm, 254 nm, and 277 nm). bas.bg The position of a methyl group on the quinoline ring also affects the absorption profile. Moving the methyl group from the nitrogen-containing ring to the homocyclic ring can cause a redshift and broadening of the absorption bands. aanda.org

| Compound/Condition | Absorption Maxima (λmax, nm) | Transition Type |

| Trifluoromethylated quinoline-phenol Schiff bases | 250-500 | π → π* and n → π |

| Neutral 4-methylquinoline | 265-275, 300-305, 310-315 | π → π |

| Protonated 4-methylquinoline | 238, 254, 277 | π → π* |

| 3-Methylquinoline & 4-Methylquinoline | ~232 | S₀ → Sₙ |

| 6-Methylquinoline & 8-Methylquinoline | ~238 | S₀ → Sₙ |

X-ray Crystallography for Precise Solid-State Structure Determination of Substituted Quinolines

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. chemmethod.comnih.goviucr.orgnih.goviucr.orgcambridge.orgnih.govrsc.orgbohrium.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of substituted quinolines.

Numerous studies have reported the crystal structures of various quinoline derivatives, revealing key structural features. For example, the crystal structure of a novel quinoline dicarbamic acid derivative was determined to be a monoclinic system with the P21/c space group, stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com In another study, the crystal structures of three hexahydroquinoline derivatives were elucidated, showing common features such as a flat-boat conformation of the 1,4-dihydropyridine (B1200194) ring and an envelope conformation of the fused cyclohexanone (B45756) ring. nih.gov

The precise structural data obtained from X-ray crystallography is invaluable for computational studies, such as molecular docking, which can predict the binding affinity of quinoline-based compounds to biological targets. chemmethod.comnih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

| Quinoline dicarbamic acid derivative | Monoclinic | P21/c | C-H···O hydrogen bonds, van der Waals interactions |

| Hexahydroquinoline derivatives | - | - | Flat-boat conformation of 1,4-DHP ring, envelope conformation of cyclohexanone ring |

| 3-Chloro-2-nitrobenzoic acid with 5-nitroquinoline | - | - | O—H⋯N and C—H⋯O hydrogen bonds, π–π stacking |

| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | - | - | Nearly coaxial quinoline rings, C—H⋯O hydrogen bonds |

Applications and Advanced Research Trajectories for Quinoilne Based Compounds

Development of Chemosensors Based on Aminoquinoline Isomers for pH Sensing

Aminoquinoline isomers are prominent in the development of chemosensors for detecting pH changes, owing to their responsive fluorescence and colorimetric properties. The protonation and deprotonation of the quinoline (B57606) nitrogen or the amino group can significantly alter the electronic structure of the molecule, leading to observable changes in its optical spectra. This principle forms the basis for their use as pH sensors. rsc.org

Researchers have synthesized and characterized numerous pH sensors based on aminoquinolines. For instance, a Schiff base created by the condensation of 6-aminoquinoline (B144246) with 4-methyl-2,6-diformylphenol produces a ratiometric fluorescent chemosensor for pH. iaea.org In an acidic medium (pH ~4.0), this sensor exhibits a strong fluorescence peak at 464 nm when excited at 360 nm. iaea.org As the pH increases towards an alkaline state, the intensity of the 464 nm peak diminishes while a new peak emerges at 529 nm, with its intensity growing progressively. iaea.orgresearchgate.net This ratiometric response, where the ratio of intensities at two different wavelengths changes with pH, allows for more precise measurements. The sensor demonstrates stability and its fluorescence can be reversibly cycled by alternating the pH between 4.0 and 10.0. iaea.org The pKa value for this particular sensor has been determined to be 6.24. iaea.orgresearchgate.net

Another study reported on a Schiff base designated "BQB," synthesized from terephthaldehyde and 6-aminoquinoline. rsc.org This compound also functions as a pH sensor, with its protonated form at low pH showing an emission peak at 550 nm. rsc.org As the pH increases, this peak's intensity falls, and the emission band shifts to 453 nm. rsc.org This shift is reversible, indicating the probe's stability. rsc.org

Furthermore, a series of water-soluble fluorescent probes based on 6-aminoquinolinium have been developed that respond to pH changes around the physiological level (pKa values of 6.5–6.7). nih.gov These probes exhibit both wavelength-ratiometric and colorimetric changes, making pH determination readily observable. nih.gov The presence of an electron-donating amino group at the 6-position of the quinoline structure is crucial for the spectral changes observed upon interaction with hydroxyl ions. nih.gov

| Sensor Compound/Derivative | Sensing Type | Key Spectral Changes (Emission) | pKa Value | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde | Ratiometric Fluorescence | Peak at 464 nm decreases while a new peak at 529 nm emerges with increasing pH. | 6.24 | iaea.orgresearchgate.net |

| 1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB) | Fluorescence | Emission band shifts from 550 nm (low pH) to 453 nm (high pH). | Not Specified | rsc.org |

| Isomeric Boronic Acid Substituted 6-Aminoquinolinium Probes | Ratiometric Fluorescence & Colorimetric | Show spectral shifts and intensity changes with pH. | 6.5–6.7 | nih.gov |

| 2-hydroxy-5-methyl-3-((quinolin-2-ylimino)methyl)benzaldehyde (HL-2-qui) | Fluorescence | Fluorescence intensity at 530 nm enhances with a gradual increase in pH. | Not Specified | rsc.org |

Potential in Materials Science Research and Applications (general quinoline derivatives)

The versatility of the quinoline ring allows for its functionalization, making it a foundational structure for various functional materials. researchgate.net These derivatives are explored for their potential in electronics, optoelectronics, and as components in advanced catalytic systems. researchgate.netescholarship.org

Quinoline derivatives are recognized as promising materials for a range of optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). escholarship.orgnih.gov Their utility stems from properties such as high electroluminescence efficiency and the ability to be easily modified to tune their emission spectra and other physical characteristics. nih.govrsc.org

Research has demonstrated that diquinoline derivatives can exhibit ambipolar character, meaning they can transport both electrons and holes, which is a desirable property for OLEDs. acs.org The electronic and optical properties of these compounds can be finely tuned by altering the heteroatoms in their molecular structure. acs.org A computational study on quinoline derivatives highlighted that the introduction of specific substituent groups can significantly impact their optical properties. tandfonline.com For example, the study suggested that 6-amino-2-formyl-quinoline may be considered a semiconductor organic material, making it a promising candidate for use in organic photovoltaics. tandfonline.com

The development of novel quinoline derivatives for OLEDs is an active area of research. In one study, fluorenyl and carbazolyl substituted quinolines were synthesized and evaluated. bohrium.com The compound featuring carbazole (B46965) units (Q-C1) showed good thermal stability with a decomposition temperature of 416 °C and a photoluminescence quantum yield of 15% when dispersed in a host matrix. bohrium.com An OLED device constructed with this material emitted green light with an electroluminescence maximum at 550 nm. bohrium.com Such studies underscore the potential of strategically designed quinoline compounds in creating efficient and stable organic electronic devices. researchgate.netbohrium.com

| Derivative Type | Potential Application | Notable Property/Finding | Reference |

|---|---|---|---|

| Diquinoline Derivatives | OLEDs | Exhibit ambipolar character with tunable electrochemical and optical properties. | acs.org |

| 6-Amino-2-formyl-quinoline | Organic Photovoltaics | Predicted to be a semiconductor organic material with good non-linear optical properties. | tandfonline.com |

| 2,4-dicarbazolylquinoline (Q-C1) | OLEDs | Decomposition temperature of 416 °C; device emitted green light (550 nm). | bohrium.com |

| General Quinoline Derivatives | OLEDs, Solar Cells | Known for high electroluminescence efficiency and can be easily modified. | nih.gov |

The intersection of quinoline chemistry and magnetic materials has led to innovative advancements, particularly in the field of catalysis. While quinoline derivatives themselves are not typically magnetic, they are central to synthesis methods that utilize magnetic nanoparticles as recoverable and reusable catalysts. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by simplifying product purification and allowing for the recycling of the catalyst. researchgate.net

Several studies report the synthesis of quinoline derivatives using magnetic nanocatalysts. researchgate.netpatsnap.com For example, a catalyst composed of zinc chloride supported on silica-coated magnetic iron oxide nanoparticles (Fe3O4@SiO2/ZnCl2) has been effectively used for the synthesis of quinolines via the Friedländer reaction under solvent-free conditions. researchgate.net The key advantage of this magnetic nanocatalyst is its easy separation from the reaction mixture using an external magnet, allowing it to be recovered and reused multiple times with only a slight decrease in catalytic activity. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Methyl 6 Quinolinamine

Discovery and Development of Novel Therapeutic Agents Leveraging the 4-Methyl-6-quinolinamine Scaffold

The this compound core structure holds significant potential for the development of new therapeutic agents, particularly in the realms of oncology and infectious diseases. Quinoline (B57606) derivatives, in general, have been investigated for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ai

Future research should focus on systematically exploring the therapeutic possibilities of novel derivatives. For instance, the introduction of various substituents at the 2-position of the quinoline ring, a strategy that has proven effective for 4-amino-6-halogenquinolines, could yield potent antiproliferative agents. nih.gov Studies on such analogs have demonstrated that modifications can lead to compounds with significant activity against various cancer cell lines. nih.gov

Furthermore, building upon the known anti-infective properties of related quinolinamines, there is a compelling case for developing new agents targeting a broad spectrum of pathogens. acs.org Research into 8-quinolinamines bearing a 4-methyl group has already shown potent antimalarial activity. acs.org This provides a strong rationale for synthesizing and screening a library of this compound derivatives against a panel of clinically relevant bacteria, fungi, and parasites.

Exploration of New and Efficient Synthetic Pathways for Targeted Derivatives

The creation of diverse libraries of this compound analogs for biological screening necessitates the development of new and efficient synthetic methodologies. While classical methods for quinoline synthesis exist, modern approaches can offer improved yields, milder reaction conditions, and greater functional group tolerance.

Future synthetic efforts should explore transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation and coupling reactions, which have been successfully employed in the synthesis of other quinolin-4-one and quinoline-4-carboxamide derivatives. acs.org These methods allow for the precise introduction of various substituents, enabling the generation of a wide range of targeted derivatives. Additionally, one-pot synthesis protocols, which have been effective for other quinoline derivatives, could streamline the production of novel this compound analogs.

The development of synthetic routes that allow for late-stage functionalization would be particularly valuable. This approach enables the rapid diversification of a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization.

Application of Advanced Computational Modeling for Lead Optimization and Mechanistic Elucidation

Advanced computational modeling techniques are indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. For this compound, these methods can provide valuable insights into its potential biological activities and guide the design of more potent and selective derivatives.

Future research should employ a range of computational approaches, including:

Molecular Docking: To predict the binding modes of this compound derivatives with various biological targets, such as protein kinases, histone deacetylases (HDACs), and microbial enzymes. nih.gov This can help in prioritizing synthetic targets and understanding the structural basis of activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, aiding in the design of new derivatives with enhanced potency.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-like properties of designed analogs at an early stage, helping to identify candidates with favorable pharmacokinetic and safety profiles.

By integrating these computational methods into the research workflow, the process of lead optimization can be made more efficient and cost-effective.

Investigation of Broader Biological Target Interactions and Signaling Pathways

While the quinoline scaffold is well-known for its antimalarial and anticancer properties, the full spectrum of biological targets and signaling pathways modulated by this compound remains largely unexplored. A broader investigation into its molecular interactions could uncover novel therapeutic applications.

Future research should aim to:

Identify Novel Protein Targets: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify the direct binding partners of this compound and its derivatives within the cell.

Elucidate Effects on Signaling Pathways: Investigating how these compounds affect key cellular signaling pathways implicated in disease, such as the PI3K/Akt and MAPK pathways in cancer, or pathways essential for microbial survival. Studies on related quinazoline (B50416) derivatives have shown that they can dually inhibit PI3K and HDACs, suggesting that this compound analogs might also possess multi-targeting capabilities. nih.gov

Explore Polypharmacology: Systematically evaluating the potential of these compounds to interact with multiple targets, a paradigm that is gaining traction in the development of treatments for complex diseases. nih.gov

A deeper understanding of the molecular mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on the this compound scaffold.

Studies on the Environmental Fate and Impact of Quinolines

As with any class of chemical compounds intended for widespread use, understanding the environmental fate and potential ecological impact of quinolines is of paramount importance. While specific data for this compound is scarce, studies on the broader quinoline class provide a foundation for future investigations.

Quinoline itself is biodegradable, with microorganisms in soil and activated sludge capable of using it as a source of carbon and nitrogen. nih.govtandfonline.com The degradation often proceeds through hydroxylation to form intermediates like 2-hydroxyquinoline. nih.govosti.gov However, the presence and position of substituents, such as a methyl group, can significantly influence the rate and pathway of biodegradation. tandfonline.comosti.gov

Future research should specifically address:

Biodegradation Pathways of this compound: Identifying the microorganisms capable of degrading this specific compound and elucidating the metabolic pathways involved.

Persistence and Bioaccumulation Potential: Assessing the environmental persistence of this compound and its potential to accumulate in ecosystems.

Ecotoxicity: Evaluating the toxicity of the parent compound and its degradation products towards a range of environmental organisms.

These studies are essential to ensure that the development and use of novel this compound-based compounds proceed in an environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.